6-bromoindole chemical properties and structure
6-bromoindole chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoindole is a halogenated derivative of indole (B1671886) that serves as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique chemical structure, featuring a bromine atom on the indole scaffold, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 6-bromoindole. It also details experimental protocols for its synthesis and key reactions and explores its biological activities, including its anticancer, antibacterial, and antifungal properties, with a focus on the underlying signaling pathways.
Chemical Properties and Structure
6-Bromoindole is a crystalline solid, typically appearing as an off-white to pale yellow powder.[1] It possesses a characteristic indole-like odor.[1] The presence of the bromine atom at the 6-position of the indole ring imparts specific chemical properties that are leveraged in various synthetic applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Melting Point | 92-96 °C | [1] |
| Appearance | Off-white to pale yellow crystalline solid | [1] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like dimethylformamide (DMF), ethanol, and acetone.[1] | [1] |
| CAS Number | 52415-29-9 | [1] |
| IUPAC Name | 6-bromo-1H-indole | [1] |
| SMILES String | C1=CC(=CC2=C1C=CN2)Br | [1] |
Spectral Data
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR (CDCl₃, 300 MHz) | The proton NMR spectrum is consistent with the structure of 6-bromoindole.[1] |
| ¹³C NMR | Data available in spectral databases. |
| Infrared (IR) | Data available in spectral databases. |
| Mass Spectrometry (MS) | Data available in spectral databases. |
Synthesis of 6-Bromoindole
The synthesis of 6-bromoindole can be achieved through several methods, primarily involving the direct bromination of indole or multi-step syntheses from substituted benzene (B151609) derivatives.
Experimental Protocol: Electrophilic Bromination of Indole
This method involves the direct bromination of indole using a brominating agent such as N-bromosuccinimide (NBS) in an inert solvent.
Materials:
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Indole
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N-bromosuccinimide (NBS)
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Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
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Silica (B1680970) gel for column chromatography
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Hexanes
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Ethyl acetate (B1210297)
Procedure:
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Dissolve indole in an inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add N-bromosuccinimide (1.0-1.2 equivalents) to the stirred solution.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 6-bromoindole.[1]
Experimental Protocol: Synthesis from 4-Bromo-2-nitrotoluene (B1266186) (Batcho-Leimgruber Indole Synthesis)
This multi-step synthesis is a common industrial method for preparing 6-bromoindole.
Step 1: Synthesis of (E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine
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To a solution of 4-bromo-2-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine.
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Heat the mixture at 110 °C for 90 minutes.
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After cooling, dilute the reaction mixture with diethyl ether and wash with water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude enamine.
Step 2: Reductive Cyclization to 6-Bromoindole
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Dissolve the crude enamine from Step 1 in aqueous acetic acid.
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Heat the solution to 75 °C.
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Add zinc powder in small portions over 2 hours.
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Continue heating at 85 °C for an additional 3.5 hours.
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Cool the reaction mixture to 0 °C and filter to remove the precipitate.
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Dilute the filtrate with ethyl acetate and wash with water.
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Dry the organic extract over sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain 6-bromoindole.[1]
Chemical Reactivity and Key Reactions
The bromine atom at the C-6 position of the indole ring makes 6-bromoindole a versatile substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki Coupling
The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between 6-bromoindole and an organoboron compound.
Experimental Protocol: General Procedure for Suzuki Coupling
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In a reaction vessel, combine 6-bromoindole (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
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Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
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Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling reaction facilitates the formation of a C-C bond between 6-bromoindole and an organotin compound.
Experimental Protocol: General Procedure for Stille Coupling
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To a solution of 6-bromoindole (1 equivalent) in a suitable solvent (e.g., DMF, toluene, or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) salt (e.g., CuI, 10-20 mol%) as a co-catalyst.
-
Add the organostannane reagent (1.1-1.5 equivalents).
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Degas the mixture and heat under an inert atmosphere at 60-100 °C until the reaction is complete (monitored by TLC or GC-MS).
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After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Coupling
The Heck reaction enables the arylation or vinylation of alkenes using 6-bromoindole.
Experimental Protocol: General Procedure for Heck Coupling
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In a reaction vessel, combine 6-bromoindole (1 equivalent), an alkene (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 equivalents).
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Add a polar aprotic solvent such as DMF or NMP.
-
Degas the mixture and heat under an inert atmosphere at 80-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
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Wash the organic layer, dry, and concentrate.
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Purify the product by column chromatography.
Biological Activities and Signaling Pathways
6-Bromoindole and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.
Anticancer Activity
Derivatives of 6-bromoindole have demonstrated promising anticancer properties. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Signaling Pathways:
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PI3K/Akt/mTOR Pathway: Indole compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer.[2][3][4] Inhibition of this pathway can lead to decreased cell proliferation and survival.
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NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival and is often constitutively active in cancer cells. Indole derivatives can suppress NF-κB activation, leading to the induction of apoptosis.[4][5][6][7][8][9]
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STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation and survival. 6-Bromo-meisoindigo, a derivative of 6-bromoindole, has been shown to inhibit the activation of STAT3.[10]
Anticancer signaling pathways modulated by 6-bromoindole derivatives.
Antibacterial Activity
Derivatives of 6-bromoindole have been identified as potent inhibitors of bacterial growth. A key mechanism of action is the inhibition of bacterial cystathionine-γ-lyase (CGL), an enzyme involved in the production of hydrogen sulfide (B99878) (H₂S), which protects bacteria from oxidative stress.[11] By inhibiting CGL, these compounds render the bacteria more susceptible to oxidative damage.
Antibacterial mechanism of 6-bromoindole derivatives via CGL inhibition.
Antifungal Activity
6-Bromoindole and its acylated derivatives exhibit significant antifungal activity against various plant pathogenic fungi. Their mechanism of action is believed to involve the inhibition of key fungal enzymes.
Target Enzymes:
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Succinate Dehydrogenase (SDH): This enzyme is a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts cellular respiration and energy production.
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Catalase: This enzyme protects the fungal cell from oxidative damage by catalyzing the decomposition of hydrogen peroxide. Its inhibition leads to an accumulation of reactive oxygen species (ROS) and subsequent cell death.
Antifungal mechanism of 6-bromoindole derivatives.
Conclusion
6-Bromoindole is a chemically versatile and biologically significant molecule. Its straightforward synthesis and the reactivity of the bromine substituent make it an invaluable tool for medicinal chemists and drug development professionals. The diverse biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, highlight its potential as a scaffold for the development of novel therapeutics. Further research into the specific molecular targets and mechanisms of action of 6-bromoindole derivatives will undoubtedly pave the way for the creation of more potent and selective drug candidates.
References
- 1. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-6 Inhibition Reduces STAT3 Activation and Enhances the Antitumor Effect of Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
